molecular formula C20H20ClNO3S B11479035 4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B11479035
M. Wt: 389.9 g/mol
InChI Key: OMYBXACZDKYWNF-UHFFFAOYSA-N
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Description

4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group, a benzenesulfonamide moiety, and a dibenzofuran structure with specific methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Chlorination: The chloro group can be introduced through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated dibenzofuran derivative with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The chloro and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
  • 4-chloro-N-(3,4-dimethylphenyl)benzenesulfonamide
  • 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide

Uniqueness

The unique structural features of 4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, such as the dibenzofuran core and specific methyl substitutions, distinguish it from other similar compounds. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20ClNO3S

Molecular Weight

389.9 g/mol

IUPAC Name

4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H20ClNO3S/c1-12-3-8-19-16(9-12)17-11-18(13(2)10-20(17)25-19)22-26(23,24)15-6-4-14(21)5-7-15/h4-7,10-12,22H,3,8-9H2,1-2H3

InChI Key

OMYBXACZDKYWNF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=C(C(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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